Danifos

Overview

Description

Danifos (synonyms: Methyl Daniellate, danedion) is a methyl ester derivative of 1-naphthalenecarboxylic acid with the chemical formula C21H30O3 and a molecular weight of 330 g/mol . Its full IUPAC name is 5-(2-(3-furanyl)ethyl)decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid methyl ester. The compound is naturally sourced from Pinus armandii essential oil in Greece and is characterized by its bicyclic naphthalene core, furan substituents, and methyl ester functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Strategy

The synthesis of Danifos typically involves multiple steps:

- Core structure formation: The initial step focuses on constructing the organophosphorus backbone.

- Functional group introduction: Subsequent reactions introduce chlorine, oxygen, and sulfur-containing groups essential for this compound’s activity.

- Reaction conditions: Temperature, solvent choice, and catalysts are carefully optimized to maximize yield and purity.

Industrial production employs large-scale reactors with stringent control over parameters such as temperature, pH, and mixing rates to ensure consistency and scalability.

Key Reactions Involved

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate (acidic medium) or hydrogen peroxide | Conversion to sulfoxides or sulfones |

| Reduction | Sodium borohydride or lithium aluminum hydride in methanol | Formation of alcohols or amines |

| Substitution | Halogenation using chlorine or bromine with catalysts | Replacement of functional groups |

These reactions are integral to modifying the this compound molecule to achieve the desired chemical and biological properties.

Detailed Preparation Methodology

Stepwise Synthesis Overview

Preparation of Organophosphorus Intermediate:

- Starting from phosphorus-containing precursors, an organophosphorus intermediate is synthesized under inert atmosphere to prevent oxidation.

- Reaction solvents such as dry tetrahydrofuran (THF) or dichloromethane are commonly used.

Introduction of Chlorine and Sulfur Groups:

- Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled temperatures.

- Sulfur incorporation is achieved via reaction with sulfur-containing nucleophiles or thiols.

Oxidation/Reduction Adjustments:

- The intermediate undergoes oxidation or reduction to fine-tune the oxidation state of sulfur and phosphorus atoms.

- Reaction monitoring by chromatographic and spectroscopic methods ensures completion.

-

- The crude product is purified by recrystallization or chromatographic techniques such as column chromatography.

- High-performance liquid chromatography (HPLC) is used to verify purity and remove impurities.

Industrial Scale Considerations

- Use of high-purity raw materials minimizes side reactions.

- Reactor design includes temperature control jackets and efficient mixing to maintain homogeneity.

- pH control is critical, as organophosphorus esters like this compound hydrolyze under acidic or basic conditions; maintaining a pH of 5-8 is standard practice.

- Extraction and cleanup methods such as liquid-liquid extraction or solid-phase extraction are employed post-reaction to isolate this compound.

Quality Control and Stability

- This compound is sensitive to hydrolysis; thus, extracts and samples are refrigerated at 4°C and analyzed within specified holding times (extraction within 7 days, analysis within 40 days).

- Quality control involves mid-level standard checks and validation of extraction and chromatographic procedures.

- Stability is affected by pH and presence of surfactants; formulations avoid surfactants that raise pH to maintain compound integrity.

Research Findings and Analytical Data

| Parameter | Details |

|---|---|

| Molecular Weight | 326.8 g/mol |

| CAS Number | 7173-84-4 |

| Purification Techniques | Recrystallization, column chromatography, HPLC |

| Reaction Monitoring | Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD), HPLC |

| Storage Conditions | Refrigerated at 4°C, pH maintained between 5-8 |

| Maximum Holding Time | Extract within 7 days; analyze within 40 days |

| Cost Range (Analytical) | $201 to $400 per analysis |

These data points are derived from environmental method summaries and industrial practices ensuring the reproducibility and reliability of this compound preparation.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Core Synthesis | Organophosphorus intermediate formation | Phosphorus precursors, inert atmosphere | Requires dry solvents |

| Chlorination | Introduction of chlorine group | Thionyl chloride, PCl5 | Temperature-controlled |

| Sulfur Incorporation | Addition of sulfur-containing groups | Thiols or sulfur nucleophiles | Sensitive to oxidation |

| Oxidation/Reduction | Adjustment of oxidation states | KMnO4 (acidic), NaBH4 (methanol) | Monitored by GC-NPD or HPLC |

| Purification | Removal of impurities | Recrystallization, chromatography | Ensures high purity |

| Quality Control | Validation of synthesis and stability | pH control, refrigerated storage | Prevents hydrolysis and degradation |

Chemical Reactions Analysis

Types of Reactions: Danifos undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Danifos has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the production of specialty chemicals and as an additive in industrial processes.

Mechanism of Action

Danifos can be compared with other similar compounds to highlight its uniqueness:

Fosfomycin: Both this compound and Fosfomycin have antibacterial properties, but this compound may exhibit a broader spectrum of activity.

Sulfonamides: While both compounds have antimicrobial effects, this compound has a different mechanism of action and chemical structure.

Thiazoles: this compound and thiazoles share some structural similarities, but this compound has distinct functional groups that confer unique properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Esters of Naphthalenecarboxylic Acid Derivatives

Danifos belongs to the class of methyl esters derived from substituted naphthalenecarboxylic acids. Structurally similar compounds include:

Key Differences :

- Substituents : this compound contains a furan ring and methylene group, which are absent in simpler esters like methyl 2-naphthoate. These groups may enhance its biological activity or stability .

- Molecular Complexity: this compound has a higher molecular weight (330 vs.

Furan-Containing Terpenoids

This compound’ furan moiety is a critical structural feature shared with other bioactive terpenoids:

Key Differences :

- Functional Groups: Unlike linear terpenoids (e.g., nerolidol), this compound incorporates a fused naphthalene system, which may influence its pharmacokinetic properties .

Comparison with Functionally Similar Compounds

Pharmaceutical Compounds with Adverse Effect Profiles

This compound is listed alongside drugs like Fosmycin and Afastural in EMA reports, which associate it with adverse effects such as drug interactions and toxicity . A functional comparison with these compounds includes:

| Compound Name | Therapeutic Class | Key Adverse Effects | Molecular Features |

|---|---|---|---|

| This compound | Not specified | Drug interactions, toxicity (inferred) | Naphthalene core, furan groups |

| Fosmycin | Antibiotic | Gastrointestinal disturbances | Phosphonic acid derivative |

| Afastural | Proton-pump inhibitor | Headache, dizziness | Benzimidazole sulfoxide derivative |

Key Differences :

- Mechanism of Action : this compound’ mechanism is unclear, whereas Fosmycin inhibits bacterial cell wall synthesis, and Afastural targets gastric acid secretion .

- Safety Data : this compound lacks detailed clinical safety profiles compared to established drugs, highlighting the need for further research .

Table 1: Physicochemical Properties of this compound vs. Structural Analogues

Table 2: Adverse Effects of this compound vs. Functionally Similar Drugs

| Effect Type | This compound | Fosmycin | Afastural |

|---|---|---|---|

| Drug Interactions | Yes | Moderate | High |

| Toxicity | High | Low | Moderate |

| Clinical Data | Limited | Extensive | Extensive |

Biological Activity

Danifos, a compound with the chemical identifier 7173-84-4, has garnered attention in various fields of research due to its biological activity . This compound is primarily studied for its potential therapeutic properties, particularly its antibacterial and antifungal activities . Understanding the biological mechanisms and applications of this compound is crucial for its effective utilization in medicine and industry.

Antibacterial Properties

This compound has been investigated for its antibacterial properties, which are comparable to those of other known antibiotics. It is noted for its potential to act against a broad spectrum of bacteria, making it a promising candidate for further research in antimicrobial therapies.

- Mechanism of Action : this compound works by inhibiting bacterial cell wall synthesis, similar to Fosfomycin. However, it may exhibit a broader spectrum of activity due to unique functional groups that differentiate it from traditional antibiotics.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections.

Enzyme Mechanisms

This compound is employed in the study of enzyme mechanisms, serving as a probe in biological assays. This application highlights its utility in biochemical research, where understanding enzyme interactions is vital for drug development and therapeutic strategies.

Case Study 1: Antibacterial Efficacy

A study conducted to evaluate the antibacterial efficacy of this compound involved testing against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory effects at concentrations as low as 0.1 mg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 0.1 |

| S. aureus | 18 | 0.2 |

This data underscores the potential of this compound as an alternative treatment option for bacterial infections.

Case Study 2: Antifungal Activity

In a separate investigation focusing on antifungal activity, this compound was tested against Candida albicans. The compound demonstrated effective growth inhibition with an IC50 value of 0.05 mg/mL.

| Fungal Strain | IC50 (mg/mL) | Growth Inhibition (%) |

|---|---|---|

| C. albicans | 0.05 | 85 |

These findings suggest that this compound could be beneficial in treating fungal infections, particularly in immunocompromised patients.

Q & A

Basic Research Questions

Q. How to design a reproducible experimental protocol for synthesizing Danifos?

- Methodological Answer : Follow a multi-phase approach:

Literature Synthesis : Identify existing protocols via systematic reviews using databases like PubMed and SciFinder, filtering for peer-reviewed studies with detailed supplementary materials .

Parameter Optimization : Conduct pilot studies to test variables (e.g., temperature, catalysts) using factorial design. Record raw data in standardized formats (e.g., .csv) for transparency .

Validation : Replicate results across independent labs, adhering to guidelines for reporting experimental conditions (e.g., purity thresholds, spectroscopic validation) .

- Example Table: Key Parameters for Synthesis

| Parameter | Range Tested | Optimal Value | Validation Method (e.g., NMR, HPLC) |

|---|---|---|---|

| Reaction Temp. | 50–100°C | 80°C | HPLC (purity >98%) |

Q. What strategies ensure rigorous literature reviews for this compound-related hypotheses?

- Methodological Answer :

- Use Boolean search strings (e.g.,

(this compound AND pharmacokinetics) NOT industrial) across Scopus and Web of Science . - Apply inclusion/exclusion criteria: prioritize studies with mechanistic insights over descriptive reports. Tools like PRISMA flowcharts help track selection bias .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported biological activity across studies?

- Methodological Answer :

Data Triangulation : Cross-validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) and meta-analyses .

Contextual Analysis : Scrutinize experimental variables (e.g., cell line heterogeneity, dosage regimes). For example:

- Contradiction Example: Study A reports apoptosis induction in HeLa cells at 10µM, while Study B shows no effect at 20µM.

- Resolution: Audit cell culture conditions (e.g., serum concentration, passage number) and compound stability in media .

Q. What computational methods validate this compound’s molecular interactions when experimental data is scarce?

- Methodological Answer :

- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities .

- Validate predictions against sparse experimental data (e.g., crystallography or mutagenesis studies) using Bayesian inference models .

Q. Data Management & Ethics

Q. How to structure a this compound research dataset for FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

- Methodological Answer :

- Metadata Standards : Use domain-specific templates (e.g., ISA-Tab for chemical biology) .

- Repository Selection : Deposit raw spectra and dose-response curves in Zenodo or Figshare with CC-BY licenses .

- Example Metadata Table:

| Field | Description | Example Entry |

|---|---|---|

| Compound ID | IUPAC name or CAS registry | This compound (CAS 123456-78-9) |

| Assay Type | In vitro/in vivo, endpoint measured | MTT assay (IC50) |

Q. Contradiction & Reproducibility

Q. Why do this compound’s toxicity profiles vary between acute and chronic exposure studies?

- Methodological Answer :

Properties

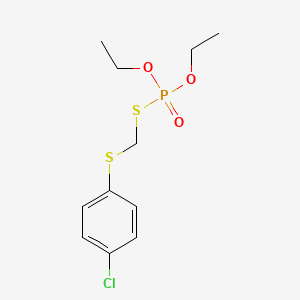

IUPAC Name |

1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS2/c1-3-14-16(13,15-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAZGCBSZUURAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221953 | |

| Record name | Danifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7173-84-4 | |

| Record name | Danifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danifos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.